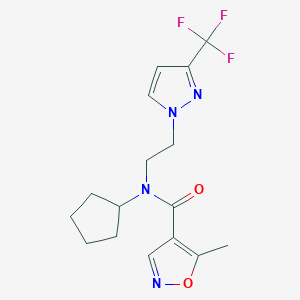
N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chemical Formula : C15H19F3N4O2
- Molecular Weight : 348.34 g/mol
- Functional Groups : Isoxazole, pyrazole, trifluoromethyl group
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C15H19F3N4O2 |
| Molecular Weight | 348.34 g/mol |
| Key Functional Groups | Isoxazole, Pyrazole |
| Trifluoromethyl Group | Present |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Inhibition of Enzyme Activity : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have shown that related compounds can effectively inhibit COX-2 with IC50 values in the low nanomolar range .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating cytokine production and neutrophil migration. For example, certain pyrazole derivatives have demonstrated the ability to inhibit IL-8 induced chemotaxis in neutrophils .
Case Studies and Research Findings
- In vitro Studies : In vitro experiments have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values for related pyrazole compounds ranging from 10 nM to 50 nM against human chondrosarcoma cells .
- Structure-Activity Relationship (SAR) : Research on related pyrazole derivatives has revealed important insights into their SAR, indicating that modifications to the isoxazole or pyrazole moieties can enhance biological activity. For example, the introduction of trifluoromethyl groups has been linked to improved potency against COX enzymes .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profiles of similar compounds indicate that structural modifications can significantly affect absorption and distribution in vivo. Compounds with favorable lipophilicity and metabolic stability are often prioritized for further development .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-13(10-20-25-11)15(24)23(12-4-2-3-5-12)9-8-22-7-6-14(21-22)16(17,18)19/h6-7,10,12H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMJOVHWKERHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














